molecular formula C9H11NO B184477 N,2-Dimethylbenzamide CAS No. 2170-09-4

N,2-Dimethylbenzamide

Cat. No. B184477
CAS RN: 2170-09-4
M. Wt: 149.19 g/mol
InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N
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Description

N,2-Dimethylbenzamide, also known as N-Methyl-o-toluamide, is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . It is used in a variety of applications, including as a hydrotropic agent due to its ability to solubilize drugs with low aqueous solubility .


Synthesis Analysis

The synthesis of N,2-Dimethylbenzamide can be achieved through several methods. One method involves the use of isatoic anhydride and dimethylamino formic acid in a reaction flask. The mixture is stirred and cooled to below 10 ℃, then allowed to return to room temperature for a reaction period of 4 hours .


Molecular Structure Analysis

The molecular structure of N,2-Dimethylbenzamide consists of a benzene ring attached to a carbonyl group (C=O) and a dimethylamine group (N(CH3)2) . The InChI representation of the molecule is InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) .


Chemical Reactions Analysis

N,2-Dimethylbenzamide can participate in a variety of chemical reactions. For example, it can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone . More research is needed to fully understand the range of chemical reactions that N,2-Dimethylbenzamide can participate in.


Physical And Chemical Properties Analysis

N,2-Dimethylbenzamide has a molecular weight of 149.19 g/mol and a computed XLogP3 value of 1, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 149.084063974 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

  • Synthesis and Optimization : "N,2-Dimethylbenzamide" and its derivatives have been synthesized through various methods. For instance, a study focused on synthesizing 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity and yield by optimizing the process conditions (Zhang Zho, 2014).

  • Infrared Spectral Study : The hydration structure of "N,N-dimethylbenzamide" has been investigated using infrared spectroscopy in dioxane-water mixtures, revealing the existence of mono- and dihydrated amides (Mitsue. Kobayashi & R. Matsushita, 1990).

  • Metabolic Studies : Metabolism of "N,N-dimethylbenzamides" has been studied, showing the formation of N-methylbenzamides and formaldehyde through an intermediate N-hydroxymethyl-N-methylbenzamide (L. Constantino, E. Rosa, & J. Iley, 1992).

  • Chemical Reactions and Utility : Various chemical reactions involving "N,N-dimethylbenzamide" derivatives have been explored, such as reactions with active methylene compounds, amines, and heavy metal salts, highlighting their synthetic utility (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).

  • NMR Spectral Analysis : Rotational barriers in substituted "N,N-dimethylbenzamides" have been determined using NMR spectroscopy, providing insights into molecular structure and dynamics (L. Jackman, T. E. Kavanagh, & R. Haddon, 1969).

  • Potential Pharmaceutical Applications : Some studies have investigated the potential of "N,N-dimethylbenzamide" derivatives as antiarrhythmic agents, demonstrating their ability to affect cardiac refractory periods and exhibiting local anesthetic activity (D. Yung, E. Lo, & M. Vohra, 1972).

  • Serotonin Transporter Imaging Agent : The synthesis of a serotonin transporter imaging agent using a derivative of "N,N-dimethylbenzamide" has been reported, indicating potential applications in neurological imaging (G. G. Shiue, P. Fang, & C. Shiue, 2003).

Safety And Hazards

N,2-Dimethylbenzamide can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGZRFNYNFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176087
Record name N-Methyl-2-toluamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dimethylbenzamide

CAS RN

2170-09-4
Record name N,2-Dimethylbenzamide
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Record name N-Methyl-2-toluamide
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Record name 2170-09-4
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Record name N-Methyl-2-toluamide
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Record name N-METHYL-2-TOLUAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Q Lü, X Lu, LS Dai Ming, W Zhu… - Chinese Journal of …, 2015 - sioc-journal.cn
2-Benzoyl pyrimidine as a secondary leading structure is developed by twice optimization of 2-pyrimidinoxy-N-aryl benzylamine. Based on this structure, thirty six 2-benzoyl pyrimidine …
Number of citations: 6 sioc-journal.cn
A Couture, H Cornet, P Grandclaudon - Tetrahedron letters, 1993 - Elsevier
A variety of N-methyl-3-(2-ethenylphenyl)-1(2H)-isoquinolones 1a–e have been prepared by base-induced intramolecular cyclization of N-(2-ethenylbenzoyl)-N,2-dimethylbenzamide …
Number of citations: 14 www.sciencedirect.com
N Muniraj, KR Prabhu - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A Co(III)‐catalyzed C−H activation reaction for ortho‐alkenylation of benzamides (aryl/heteroaryl) and C2‐alkenylation of indole derivatives have been developed using alkynyl …
Number of citations: 37 onlinelibrary.wiley.com
WG Shuler, EA Smith, SM Hess… - Journal of Chemical …, 2012 - Springer
2-Methylbenzoic acid phenylhydrazide was polylithiated with excess lithium diisopropylamide, and the resulting polylithiated intermediate was condensed with methyl 4-…
Number of citations: 3 link.springer.com
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org
CY Huang, V Kavala, CW Kuo, A Konala… - The Journal of …, 2017 - ACS Publications
A concise route for the synthesis of indenoisoquinoline derivatives from 2-iodobenzamide and 1,3-indanedione derivatives in the presence of copper(II) chloride and cesium carbonate …
Number of citations: 41 pubs.acs.org
HA Paine, A Nathubhai, ECY Woon… - Bioorganic & Medicinal …, 2015 - Elsevier
Tankyrases-1 and -2 (TNKS-1 and TNKS-2) have three cellular roles which make them important targets in cancer. Using NAD + as a substrate, they poly(ADP-ribosyl)ate TRF1 (…
Number of citations: 32 www.sciencedirect.com
N Sotomayor, E Domínguez, E Lete - The Journal of Organic …, 1996 - ACS Publications
Efficient synthetic routes to isoquinoline alkaloids of the protoberberine and benzo[c]phenanthridine classes are reported. The key transformations are derived from the intramolecular …
Number of citations: 98 pubs.acs.org
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
Heterogeneously catalysed carbonylative coupling reactions such as aminocarbonylation and Suzuki-carbonylation are reported using Pd nanoparticles supported on ZIF-8 for efficient …
Number of citations: 31 pubs.rsc.org
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 24 www.thieme-connect.com

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